![molecular formula C20H20N4O2 B4303477 4-(allyloxy)-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B4303477.png)
4-(allyloxy)-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine
Overview
Description
4-(allyloxy)-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the family of triazine derivatives. It has gained attention in scientific research due to its potential applications in various fields, including material science, pharmaceuticals, and environmental science.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act as a photosensitizer by absorbing light energy and transferring it to other molecules, leading to the formation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, such as DNA, proteins, and lipids, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(allyloxy)-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has significant biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity towards various cancer cell lines. It has also been reported to inhibit the replication of several viruses, including HIV and hepatitis B virus. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(allyloxy)-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research. However, one limitation is its potential toxicity towards normal cells, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-(allyloxy)-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine. One area of interest is its potential as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Another area of research is its use as a fluorescent probe for the detection of heavy metal ions in environmental samples. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Scientific Research Applications
4-(allyloxy)-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied extensively for its potential applications in various fields. In material science, it has been used as a photosensitizer for the preparation of photoresponsive materials. In pharmaceuticals, it has been investigated for its anticancer and antiviral activities. In environmental science, it has been explored for its potential use as a fluorescent probe for the detection of heavy metal ions.
properties
IUPAC Name |
4-ethoxy-N,N-diphenyl-6-prop-2-enoxy-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-15-26-20-22-18(21-19(23-20)25-4-2)24(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h3,5-14H,1,4,15H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUCJTOUNORKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N,N-diphenyl-6-(prop-2-en-1-yloxy)-1,3,5-triazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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